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Cat. No.: B1679598 Get Quote

Introduction
Perfluoro-1,3-dimethylcyclohexane (CAS No. 335-27-3), a fully fluorinated derivative of 1,3-

dimethylcyclohexane, is a perfluorocarbon (PFC) liquid characterized by its exceptional

chemical inertness and thermal stability.[1][2] With the chemical formula C₈F₁₆, this compound

is a colorless, odorless liquid with a high density and low surface tension.[1][2] Its unique

physicochemical properties make it a valuable material in a range of specialized applications,

including as a heat transfer fluid, a dielectric fluid, and a tracer gas. A critical parameter

governing its performance in these applications, as well as its environmental fate, is its vapor

pressure.

This technical guide provides a comprehensive overview of the vapor pressure of Perfluoro-
1,3-dimethylcyclohexane. It is intended for researchers, scientists, and drug development

professionals who require a deep understanding of this fundamental thermodynamic property.

This document will delve into the available experimental data, the theoretical underpinnings of

vapor pressure, the methodologies for its measurement, and the mathematical models used for

its prediction.

Physicochemical Properties of Perfluoro-1,3-
dimethylcyclohexane
A thorough understanding of the vapor pressure of a substance begins with its fundamental

physicochemical properties. These properties provide the context for its phase behavior and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1679598?utm_src=pdf-interest
https://www.benchchem.com/product/b1679598?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C307346&Mask=4&Type=ANTOINE&Plot=on
https://en.wikipedia.org/wiki/Antoine_equation
https://webbook.nist.gov/cgi/cbook.cgi?ID=C307346&Mask=4&Type=ANTOINE&Plot=on
https://en.wikipedia.org/wiki/Antoine_equation
https://www.benchchem.com/product/b1679598?utm_src=pdf-body
https://www.benchchem.com/product/b1679598?utm_src=pdf-body
https://www.benchchem.com/product/b1679598?utm_src=pdf-body
https://www.benchchem.com/product/b1679598?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


volatility.

Property Value Source

Chemical Formula C₈F₁₆ [1][2]

Molecular Weight 400.06 g/mol [1]

Appearance Clear, colorless liquid [1][2]

Boiling Point 101-102 °C (374.15-375.15 K) [3]

Melting Point -55 °C (218.15 K) [3]

Density 1.828 g/mL at 25 °C [3]

Enthalpy of Vaporization

(ΔHvap)
37.4 kJ/mol at 323 K [4]

The strong carbon-fluorine bonds in Perfluoro-1,3-dimethylcyclohexane are responsible for

its high thermal stability and chemical inertness.[2] These strong intermolecular forces also

influence its vapor pressure characteristics.

Vapor Pressure Data for Perfluoro-1,3-
dimethylcyclohexane
Experimentally determined vapor pressure data for Perfluoro-1,3-dimethylcyclohexane is not

extensively available in the public domain across a wide range of temperatures. However,

some key data points have been reported:

Temperature
(°C)

Temperature
(K)

Vapor
Pressure (kPa)

Vapor
Pressure (hPa)

Source

25 298.15 4.8 48 [1]

25 298.15 4.72 47.2 [5]

The vapor pressure of a liquid is a strong function of temperature. As the temperature

increases, the kinetic energy of the molecules increases, leading to a higher rate of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C307346&Mask=4&Type=ANTOINE&Plot=on
https://en.wikipedia.org/wiki/Antoine_equation
https://webbook.nist.gov/cgi/cbook.cgi?ID=C307346&Mask=4&Type=ANTOINE&Plot=on
https://webbook.nist.gov/cgi/cbook.cgi?ID=C307346&Mask=4&Type=ANTOINE&Plot=on
https://en.wikipedia.org/wiki/Antoine_equation
https://www.researchgate.net/figure/apor-pressure-as-a-function-of-temperature-for-2-3-3-3tetrafluoro-1-propene-HFO-1234yf_fig6_234121109
https://www.researchgate.net/figure/apor-pressure-as-a-function-of-temperature-for-2-3-3-3tetrafluoro-1-propene-HFO-1234yf_fig6_234121109
https://www.researchgate.net/figure/apor-pressure-as-a-function-of-temperature-for-2-3-3-3tetrafluoro-1-propene-HFO-1234yf_fig6_234121109
https://sitecoreweb.sonneborn.com/sitecore/content/sites/lubes/home/lube-source-handbook/glossary-of-terms-and-conversion-tables/vapor-pressure-of-lubricating-oil?sc_lang=en-US
https://www.benchchem.com/product/b1679598?utm_src=pdf-body
https://en.wikipedia.org/wiki/Antoine_equation
https://www.benchchem.com/product/b1679598?utm_src=pdf-body
https://www.benchchem.com/product/b1679598?utm_src=pdf-body
https://www.benchchem.com/product/b1679598?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C307346&Mask=4&Type=ANTOINE&Plot=on
https://cbeuptime.com/fluid-hydraulics-part-2-vapor-pressure/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


evaporation and consequently a higher vapor pressure.[6] This relationship is non-linear and is

governed by the thermodynamics of the liquid-vapor phase transition.

Theoretical Framework: The Clausius-Clapeyron
and Antoine Equations
The relationship between vapor pressure and temperature can be described by fundamental

thermodynamic principles. The Clausius-Clapeyron equation provides a theoretical basis for

this relationship, linking the enthalpy of vaporization (ΔHvap), temperature (T), and vapor

pressure (P):

Where:

P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, respectively.

ΔHvap is the molar enthalpy of vaporization.

R is the ideal gas constant (8.314 J/(mol·K)).

For practical applications, the semi-empirical Antoine equation is widely used to model the

vapor pressure of pure substances over a specific temperature range with a high degree of

accuracy.[2] The equation is expressed as:

Where:

P is the vapor pressure.

T is the temperature.

A, B, and C are empirical constants specific to the substance.

While the specific Antoine constants for Perfluoro-1,3-dimethylcyclohexane are not readily

available in the literature, constants for other perfluorinated compounds can be used for

comparative analysis and to illustrate the general trend. For example, the Antoine constants for

perfluoro-n-octane are A = 2.98034, B = 1200.037, and C = -77.078 (for P in bar and T in K).[1]

The absence of readily available Antoine constants for Perfluoro-1,3-dimethylcyclohexane
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highlights the need for further experimental investigation to enable accurate process modeling

and design.

Experimental Determination of Vapor Pressure
The accurate measurement of vapor pressure is crucial for obtaining reliable thermodynamic

data. Several experimental techniques are employed, each suited for different pressure ranges

and substance properties. The choice of method is critical and depends on the expected

volatility of the compound.

Experimental Workflow for Vapor Pressure Measurement
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Caption: A generalized workflow for the experimental determination of vapor pressure.

Step-by-Step Methodologies:

Static Method:
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A purified and degassed sample of the liquid is placed in a thermostatted vessel

connected to a pressure measuring device.

The sample is allowed to reach thermal and phase equilibrium at a set temperature.

The pressure of the vapor in equilibrium with the liquid is directly measured.

This method is suitable for a wide range of pressures and is considered a direct and

accurate technique.[7]

Dynamic Method (Boiling Point Method):

The liquid is heated, and the temperature at which it boils at a specific, controlled external

pressure is measured.

At the boiling point, the vapor pressure of the liquid is equal to the external pressure.[6]

By varying the external pressure, a series of corresponding boiling points can be

determined to construct a vapor pressure curve.

Knudsen Effusion Method:

This method is particularly suited for substances with very low vapor pressures.

A small amount of the sample is placed in a cell with a small orifice of known area.

The cell is placed in a vacuum, and the rate of mass loss of the sample due to effusion of

the vapor through the orifice is measured.

The vapor pressure can be calculated from the rate of effusion using the Hertz-Knudsen

equation.[8]

Gas Saturation Method:

A stream of an inert gas is passed through or over the liquid sample at a known flow rate

and temperature.

The gas becomes saturated with the vapor of the substance.
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The amount of vaporized substance carried by the gas is determined, typically by trapping

and weighing it.

The partial pressure of the vapor, which is equal to the vapor pressure of the liquid, can

then be calculated.[8]

The selection of the appropriate method is paramount for obtaining accurate data. For a

compound like Perfluoro-1,3-dimethylcyclohexane with a moderate vapor pressure at

ambient temperatures, the static and dynamic methods are generally well-suited.

Data Modeling and Prediction
In the absence of extensive experimental data, thermodynamic models and estimation

methods can provide valuable insights into the vapor pressure behavior of a compound.

Thermodynamic Modeling
Advanced thermodynamic models, such as the Peng-Robinson or SAFT (Statistical Associating

Fluid Theory) equations of state, can be used to predict the vapor pressure of fluids. These

models require specific parameters for the substance of interest, which are often derived from a

limited set of experimental data, such as the critical properties and a few vapor pressure points.

While these models can provide good estimates, their accuracy is highly dependent on the

quality and availability of the input parameters.

Vapor Pressure Estimation
For many perfluorinated compounds, experimental data is sparse. In such cases, group

contribution methods can be employed to estimate vapor pressure. These methods are based

on the principle that the properties of a molecule can be estimated by summing the

contributions of its constituent functional groups. While powerful, the accuracy of these

methods for highly fluorinated compounds can be limited due to the unique electronic effects of

fluorine atoms.

Conclusion
The vapor pressure of Perfluoro-1,3-dimethylcyclohexane is a critical parameter for its

application in various scientific and industrial fields. While some experimental data is available,
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a comprehensive, temperature-dependent dataset and validated Antoine equation constants

are currently lacking in the public domain. This guide has provided an in-depth overview of the

known properties, the theoretical basis for vapor pressure, the established experimental

methodologies for its determination, and the approaches for its modeling and prediction.

Further experimental investigation is warranted to fully characterize the vapor pressure curve of

this important perfluorocarbon, which will enable more accurate process design, safety

assessments, and environmental modeling.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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